7-O-Methylmangiferin
Overview
Description
7-O-Methylmangiferin is an xanthone isolated from the rhizomes of Iris nigricans . It is also a natural product found in Polygala tenuifolia .
Synthesis Analysis
In a study, five xanthones including mangiferin, isomangiferin, 7-O-methylmangiferin, neomangiferin, 7-O-methylisomangiferin were identified in the extracts of Belamcanda chinensis (L) DC and Iris tectorum Maxim .Molecular Structure Analysis
The molecular formula of 7-O-Methylmangiferin is C20H20O11 .Chemical Reactions Analysis
7-O-Methylmangiferin is isolated from the cortexes of Polygala tenuifolia .Physical And Chemical Properties Analysis
The molecular weight of 7-O-Methylmangiferin is 436.4 g/mol . It is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents .Scientific Research Applications
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Pharmacology and Traditional Chinese Medicine
- Summary of Application : 7-O-Methylmangiferin is an xanthone isolated from Polygala . It has been identified in the extracts of Belamcanda chinensis (L) DC and Iris tectorum Maxim, which are used in many Chinese patent medicines and Chinese medicinal formulae .
- Methods of Application : The compound was identified using plant metabolomics, digital reference standard (DRS) analyzer, and biological activities assay .
- Results or Outcomes : The study indicated obvious differences in chemical profiling between Belamcanda chinensis (L) DC and Iris tectorum Maxim. 7-O-Methylmangiferin was one of the compounds contributing to these differences .
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Cancer Glucose Metabolism
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Antioxidant Activity
- Summary of Application : Mangiferin, a natural plant xanthonoid polyphenol present mainly in the leaves and bark of Mangifera indica, has been studied for its therapeutic potential in different diseases . 7-O-Methylmangiferin, as a derivative of mangiferin, may share similar properties.
- Results or Outcomes : Mangiferin has been suggested to have diverse pharmacological activities, including antioxidant effects . It can be considered a powerful free radical scavenging activity along with multifaceted molecular targets .
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Anti-inflammatory Activity
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Neuroprotective Activity
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Cardioprotective Activity
properties
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSFHNHCNZEOY-PQSJUMPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Methylmangiferin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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